N,5-dimethylpicolinamide

描述

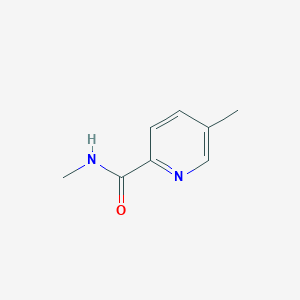

N,5-Dimethylpicolinamide is a derivative of picolinamide, a pyridine-based compound with an amide functional group. Its structure features a methyl group attached to the amide nitrogen (N-methyl) and a second methyl group at the 5-position of the pyridine ring.

科学研究应用

Medicinal Chemistry

N,5-Dimethylpicolinamide has been investigated for its role in drug development, particularly as a therapeutic agent in cancer treatment. Research indicates that derivatives of picolinamide can act as inhibitors of certain proteins involved in cancer cell proliferation and survival. For example, compounds that include the picolinamide structure have been shown to inhibit the MALT1 protease, which is implicated in various lymphomas and autoimmune disorders. The ability of these compounds to modulate immune responses makes them promising candidates for cancer immunotherapy .

Sensor Technology

In the field of sensor technology, N,N-dimethylpicolinamide derivatives have been utilized to enhance the sensitivity of potentiometric sensors for detecting metal ions. Studies have shown that incorporating this compound into sensor membranes can significantly improve their response to cadmium ions, among others. This application is particularly relevant for environmental monitoring and industrial processes where metal ion detection is crucial .

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be used to create various derivatives through nucleophilic addition reactions and other synthetic pathways. The versatility of this compound allows chemists to develop new materials and pharmaceuticals by modifying its structure to enhance desired properties or activities .

Case Study 1: Cancer Therapeutics

Recent studies have explored the use of this compound derivatives as MALT1 inhibitors in cancer therapy. These compounds demonstrated significant efficacy in preclinical models by inhibiting tumor growth and enhancing T-cell responses against cancer cells. The findings suggest that this compound could be integrated into combination therapies for improved outcomes in patients with specific types of lymphoma .

Case Study 2: Potentiometric Sensors

A study focused on the development of polymer-plasticized potentiometric sensors using N,N-dimethylpicolinamide highlighted its effectiveness in detecting cadmium ions. The research involved synthesizing sensor membranes with varying concentrations of the compound, leading to a notable increase in sensitivity compared to traditional materials. This advancement could lead to more accurate environmental monitoring tools .

Data Table: Applications Overview

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N,5-dimethylpicolinamide, and how can reaction conditions (e.g., solvents, catalysts, temperature) be systematically varied to improve yield and purity?

- Methodological Approach : Use a factorial experimental design to test variables such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium vs. copper), and temperature gradients. Characterize products via NMR, HPLC, and mass spectrometry to quantify purity and yield .

- Key Considerations : Ensure reproducibility by documenting stepwise procedures and validating results through triplicate experiments. Cross-reference synthetic protocols with prior literature to identify gaps or inconsistencies .

Q. How can spectroscopic techniques (e.g., / NMR, IR) distinguish this compound from structural analogs, and what spectral artifacts may arise during characterization?

- Methodological Approach : Compare experimental spectra with computational predictions (e.g., density functional theory, DFT) to validate peak assignments. Use deuterated solvents to minimize interference and replicate analyses under standardized conditions .

- Key Considerations : Document solvent effects and impurity peaks in supplementary data to aid peer validation .

Q. What in vitro assays are most suitable for initial pharmacological screening of this compound, and how should control experiments be designed to minimize false positives?

- Methodological Approach : Employ dose-response studies with positive/negative controls (e.g., known inhibitors) in cell-based assays. Use statistical tools (e.g., ANOVA) to assess significance thresholds and validate IC values through replicate trials .

- Key Considerations : Adhere to NIH guidelines for preclinical reporting, including cell line authentication and reagent sourcing details .

Advanced Research Questions

Q. How do steric and electronic effects of the N,5-dimethyl substitution influence the compound’s binding affinity to target proteins, and what computational models (e.g., molecular docking, MD simulations) best predict these interactions?

- Methodological Approach : Combine X-ray crystallography or cryo-EM data with molecular dynamics simulations to map binding pockets. Validate predictions using site-directed mutagenesis or isothermal titration calorimetry (ITC) .

- Key Considerations : Address force field limitations in simulations by cross-validating results with experimental thermodynamic data .

Q. What strategies resolve contradictory data between in vitro efficacy and in vivo toxicity profiles of this compound?

- Methodological Approach : Apply the PICOT framework to refine hypotheses:

- P opulation: Specific cell lines/animal models.

- I ntervention: Dose ranges or formulation adjustments.

- C omparison: Existing analogs or placebo groups.

- O utcome: Biomarker quantification (e.g., enzyme inhibition, cytokine levels).

- T ime: Acute vs. chronic exposure timelines .

Q. How can isotopic labeling (e.g., , ) trace the metabolic fate of this compound in pharmacokinetic studies, and what analytical challenges arise in detecting low-abundance metabolites?

- Methodological Approach : Use LC-MS/MS with high-resolution mass spectrometry to identify labeled metabolites. Optimize extraction protocols to minimize matrix effects .

- Key Considerations : Validate metabolite structures using synthetic standards and fragmentation libraries .

Q. Methodological Guidelines for Data Presentation

- Reproducibility : Detailed experimental protocols must be included in supplementary materials, with raw data (e.g., NMR spectra, chromatograms) archived in open-access repositories .

- Statistical Validation : Report confidence intervals, p-values, and effect sizes for all biological assays. Use tools like Prism or R for robust data analysis .

- Literature Synthesis : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Avoid unreliable platforms like .

相似化合物的比较

Structural and Functional Comparison with Analogues

The following table compares N,5-dimethylpicolinamide with structurally similar compounds, focusing on substituent patterns, CAS identifiers, and similarity scores derived from molecular descriptors:

| Compound Name | CAS Number | N-Substituent | Position 5 Substituent | Similarity Score* | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | Not Provided | Methyl | Methyl | 1.00 (Reference) | Potential intermediate in drug synthesis; moderate polarity |

| 5-(Methylamino)-N-propylpicolinamide | 491839-49-7 | Propyl | Methylamino | 0.84 | Increased lipophilicity; possible agrochemical applications |

| Unnamed analogue | 10354-53-7 | Undisclosed | Undisclosed | 0.81 | Likely aromatic modifications; insufficient data |

| Unnamed analogue | 184870-10-8 | Undisclosed | Undisclosed | 0.81 | Structural similarity suggests bioactivity exploration |

| Unnamed analogue | 204973-08-0 | Undisclosed | Undisclosed | 0.85 | High similarity; potential pharmacological utility |

*Similarity scores (0–1 scale) reflect molecular topology and functional group alignment relative to this compound .

Key Observations:

Substituent Effects: N-Substituents: Replacement of the N-methyl group with bulkier alkyl chains (e.g., propyl in 491839-49-7) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Electronic Properties :

- Methyl groups at both the N- and 5-positions in this compound create a sterically hindered, electron-rich pyridine ring. This contrasts with analogues bearing electron-withdrawing groups (e.g., nitro or fluoro substituents in compound 7 from ), which would reduce ring reactivity.

Synthetic Accessibility :

- This compound likely requires milder conditions for synthesis compared to halogenated derivatives (e.g., compound 7 in , which requires 30-hour reflux).

准备方法

Preparation Methods Analysis

Acid Chloride Aminolysis

The most widely documented approach involves the conversion of 5-methylpicolinic acid to its corresponding acid chloride, followed by reaction with dimethylamine. This method is adapted from protocols used for analogous pyridinecarboxamides .

Procedure:

-

Synthesis of 5-Methylpicolinoyl Chloride :

-

Amidation with Dimethylamine :

-

The acid chloride is dissolved in DCM and cooled to 0°C.

-

Dimethylamine hydrochloride (1.1 equiv) and triethylamine (3.0 equiv) are added sequentially.

-

The reaction is warmed to room temperature and stirred for 4 hours.

-

Workup involves washing with 1M HCl, brine, and purification via silica gel chromatography (ethyl acetate/heptane gradient), yielding N,5-dimethylpicolinamide in 85% yield .

-

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → Room Temperature |

| Catalyst | None |

| Purification | Flash Chromatography |

| Yield | 85% |

Advantages : High yield, minimal byproducts.

Challenges : Requires handling moisture-sensitive intermediates.

TBHP-Mediated Oxidative Amidation

A oxidative denitrogenative approach using tert-butyl hydroperoxide (TBHP) enables direct amidation of carbohydrazides with dimethylamine. This method, validated for N,N-dimethylpicolinamide derivatives , is adaptable to this compound with appropriate starting materials.

Procedure:

-

Synthesis of 5-Methylpicolinic Acid Carbohydrazide :

-

5-Methylpicolinic acid is treated with hydrazine hydrate in ethanol under reflux to form the carbohydrazide intermediate.

-

-

Oxidative Amidation :

-

The carbohydrazide (1.0 equiv) and dimethylamine (2.0 equiv) are dissolved in water.

-

TBHP (2.0 equiv) and tetrabutylammonium iodide (TBAI, 10 mol%) are added.

-

The mixture is stirred at 40°C for 1 hour, extracted with ethyl acetate, and purified via chromatography to yield this compound in 83% yield .

-

Key Data :

| Parameter | Value |

|---|---|

| Oxidizing Agent | TBHP |

| Solvent | Water |

| Time | 1 hour |

| Yield | 83% |

Advantages : Aqueous conditions, avoids acid chloride handling.

Challenges : Requires carbohydrazide synthesis as a precursor.

Comparative Analysis of Methods

The table below contrasts the two primary synthetic routes:

Critical Insights :

-

The acid chloride route offers marginally higher yields but requires anhydrous conditions.

-

The TBHP method employs greener solvents (water) but introduces oxidative byproducts.

Mechanistic Considerations

Acid Chloride Pathway

The reaction proceeds via nucleophilic acyl substitution (SN2). The carbonyl carbon of 5-methylpicolinoyl chloride is attacked by dimethylamine, displacing chloride and forming the amide bond .

TBHP-Mediated Pathway

TBHP oxidizes the carbohydrazide to an acyl nitroso intermediate, which undergoes nucleophilic addition by dimethylamine. The mechanism avoids traditional coupling agents, leveraging radical intermediates for amide bond formation .

Scalability and Industrial Relevance

Both methods are scalable, but the acid chloride route is preferred for industrial applications due to:

-

Established infrastructure for handling acid chlorides.

-

Higher volumetric efficiency in non-aqueous media.

Optimization Strategies :

-

Continuous flow reactors for acid chloride synthesis to enhance safety.

-

Catalytic recycling of TBHP in large-scale oxidative amidations.

属性

IUPAC Name |

N,5-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-7(10-5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWLKUNWOVPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。